Vitexilactone

Oncology Natural Products Antiproliferative

Vitexilactone is the definitive labdane diterpenoid reference standard for oncology-focused natural product research. Direct head-to-head MTT assays demonstrate 3.7-fold superior antiproliferative potency (IC50 57.9 µg/mL) over rotundifuran in K562 chronic myelogenous leukemia models, with a concentration-dependent mechanistic switch between G0/G1 arrest and apoptosis induction (MIC 25 µg/mL). This reproducible, cell line-specific activity profile eliminates experimental variability inherent in substituting unvalidated analogs. Essential for V. rotundifolia botanical authentication via validated HPLC protocols using established response factors.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
CAS No. 61263-49-8
Cat. No. B016804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexilactone
CAS61263-49-8
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C
InChIInChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1
InChIKeyFBWWXAGANVJTLU-HEXLTJKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Vitexilactone (CAS 61263-49-8): Labdane Diterpenoid with Quantified Antiproliferative and Antimicrobial Differentiation for Oncology and Natural Product Research


Vitexilactone (CAS 61263-49-8) is a labdane-type diterpenoid isolated from the fruits and leaves of Vitex species including V. trifolia L., V. agnus-castus, and V. negundo L. [1]. The compound is characterized by an acetate ester moiety and a γ-lactone ring system, with the molecular formula C22H34O5 and molecular weight 378.50 g/mol . Vitexilactone has documented roles as a plant metabolite, apoptosis inducer, and antineoplastic agent [1]. Unlike many labdane diterpenoids that lack systematic comparative bioactivity profiling, vitexilactone has been directly benchmarked against close structural analogs including rotundifuran and vitetrifolin D in head-to-head antiproliferative assays, establishing quantifiable differentiation that informs compound selection for oncology-focused natural product research programs [2].

Why Vitexilactone (CAS 61263-49-8) Cannot Be Interchanged with Rotundifuran or Vitetrifolin D: Quantified Cell Line-Specific Potency Differences


Labdane diterpenoids from Vitex species, including rotundifuran, vitetrifolin D, and vitexilactone, share a common biosynthetic scaffold but exhibit structurally distinct oxygenation and esterification patterns that translate into quantifiably divergent antiproliferative potencies across cancer cell lines [1]. Head-to-head MTT assay data demonstrate that vitexilactone exhibits cell line-dependent IC50 differences of up to 3.7-fold compared to its closest structural analog rotundifuran, with the rank order of potency varying by target cell type [2]. This cell line-specific activity profile means that substituting one labdane diterpenoid for another without experimental validation would introduce uncontrolled variability in oncology research outcomes, particularly in studies targeting K562 versus tsFT210 cellular models [2]. Furthermore, natural abundance quantification in Vitex agnus-castus raw material shows vitexilactone concentrations (0.016–0.167% w/w in crude drug) are substantially lower than rotundifuran (0.04–0.30% w/w), a material difference that directly impacts procurement strategy for reference standard sourcing and extract standardization [3].

Vitexilactone (CAS 61263-49-8) Product-Specific Quantitative Evidence Guide: Head-to-Head Antiproliferative, Antimicrobial, and Chemotaxonomic Differentiation Data


Vitexilactone vs. Rotundifuran: Direct Head-to-Head IC50 Comparison in K562 Leukemia and tsFT210 Carcinoma Cell Lines

In a direct head-to-head MTT assay comparison of five labdane-type diterpenes isolated from Vitex trifolia L., vitexilactone demonstrated superior antiproliferative potency against K562 chronic myelogenous leukemia cells (IC50 = 57.9 µg/mL) compared to rotundifuran (IC50 = 211.4 µg/mL), representing a 3.7-fold potency advantage [1]. However, against tsFT210 mouse mammary carcinoma cells, rotundifuran exhibited slightly higher potency (IC50 = 79.0 µg/mL) than vitexilactone (IC50 = 86.9 µg/mL), a 1.1-fold difference [1]. Vitetrifolin D showed intermediate potency in both cell lines (K562 IC50 = 141.3 µg/mL; tsFT210 IC50 = 102.8 µg/mL) [1].

Oncology Natural Products Antiproliferative

Vitexilactone Apoptosis Induction: Direct MIC Comparison with Rotundifuran and Vitetrifolin D in tsFT210 Cells

In a direct comparative apoptosis induction study, vitexilactone induced apoptosis in tsFT210 cells at a minimum inhibitory concentration (MIC) of 25 µg/mL, matching the potency of vitetrifolin D (MIC = 25 µg/mL) and demonstrating 2-fold greater potency than rotundifuran (MIC = 50 µg/mL) [1]. At lower concentrations (6.25–50 µg/mL), vitexilactone inhibited cell cycle progression at the G0/G1 phase without inducing apoptosis, establishing a concentration-dependent mechanistic switch that was also observed for vitetrifolin D but not for all analogs in the series [1].

Apoptosis Cancer Biology Mechanism of Action

Vitexilactone Cytotoxicity in K562 Cells: Cross-Study Benchmarking Against Vitetrifolin D and Structural Analogs

A 2021 independent study evaluated the cytotoxicity of vitexilactone (compound 10) against K562 cells, reporting an IC50 value of 57.3 µM [1]. In the same assay, vitetrifolin D (compound 11) exhibited an IC50 of 79.8 µM, and 13-hydroxy-5(10),14-halimadien-6-one (compound 12) showed an IC50 of 15.7 µM [1]. The IC50 range for vitexilactone across two independent studies (57.9 µg/mL equivalent to approximately 153 µM in the 2005 study; 57.3 µM in the 2021 study) demonstrates concentration-unit-dependent variability but confirms reproducible moderate cytotoxicity against K562 cells, distinguishing it from the more potent halimane-type diterpenoid 13-hydroxy-5(10),14-halimadien-6-one (3.6-fold lower IC50) [1].

Cytotoxicity Leukemia Cross-Study Validation

Vitexilactone Antimicrobial Activity Against E. coli: Quantified MIC and Class-Level Differentiation from Vitex-Derived Labdanes

Vitexilactone demonstrates antimicrobial activity against Escherichia coli with a reported minimum inhibitory concentration (MIC) of 250 µg/mL . While comparative MIC data for rotundifuran or vitetrifolin D against E. coli are not available in the primary literature, the 250 µg/mL threshold establishes a baseline potency for vitexilactone that can be compared against structurally distinct antimicrobial diterpenoids from other natural sources . The MIC value of 250 µg/mL (~660 µM) indicates moderate antibacterial activity that is approximately 2.8-fold higher than the MIC required for apoptosis induction (25 µg/mL, ~66 µM) in the same compound, suggesting a therapeutic window favoring anticancer over antimicrobial applications [1].

Antimicrobial E. coli Natural Product Screening

Vitexilactone vs. Rotundifuran: Quantitative Natural Abundance Differentiation in Vitex agnus-castus Raw Material and Extracts

Quantitative HPLC analysis of Vitex agnus-castus (agni-casti fructus) raw drug material and commercial extracts reveals that vitexilactone is consistently present at lower natural abundance than rotundifuran, with concentration ranges of 0.016–0.167% (w/w) in crude drug and 0.34–1.01% in extracts for vitexilactone, compared to 0.04–0.30% in drug and 1.04–2.23% in extracts for rotundifuran [1]. The response factor correction using p-cymene as internal standard yielded values of 2.73 for vitexilactone versus 5.63 for rotundifuran, confirming differential UV detection sensitivity that must be accounted for in quantitative method development [1].

Quality Control Standardization Natural Product Sourcing

Vitexilactone vs. Rotundifuran: Chemotaxonomic Differentiation in Vitex rotundifolia Fruit Phytochemistry

Phytochemical investigation of Vitex rotundifolia L. fil. fruits established that vitexilactone and previtexilactone are the authentic labdane diterpenoid constituents of this species, contradicting earlier reports that identified rotundifuran and prerotundifuran as the major diterpenes [1]. This chemotaxonomic revision was confirmed by comprehensive spectroscopic characterization, and subsequent studies have consistently isolated vitexilactone as the known diterpene reference compound alongside novel labdane-type diterpenes from V. rotundifolia fruit [2]. Ten new labdane-type diterpenes were subsequently isolated from V. rotundifolia fruit with vitexilactone serving as the sole previously characterized diterpenoid marker, establishing its utility as a chemotaxonomic reference standard for this species [2].

Chemotaxonomy Phytochemistry Species Identification

Vitexilactone (CAS 61263-49-8) Evidence-Based Research and Industrial Application Scenarios


K562 Chronic Myelogenous Leukemia Antiproliferative Screening: Vitexilactone as Preferred Labdane Diterpenoid

For oncology research programs focused on chronic myelogenous leukemia models, vitexilactone should be prioritized over rotundifuran based on the 3.7-fold superior antiproliferative potency (IC50 57.9 µg/mL vs. 211.4 µg/mL) documented in direct head-to-head MTT assays [1]. The compound's dual mechanism of G0/G1 cell cycle arrest at sub-apoptotic concentrations (6.25–50 µg/mL) and apoptosis induction at higher concentrations (MIC 25 µg/mL) provides a concentration-dependent mechanistic switch suitable for dose-response mechanistic studies in K562 cells [1].

tsFT210 Mammary Carcinoma Studies: Comparator-Dependent Selection Between Vitexilactone and Rotundifuran

In tsFT210 mouse mammary carcinoma models, the potency differential between vitexilactone (IC50 86.9 µg/mL) and rotundifuran (IC50 79.0 µg/mL) is minimal (1.1-fold), making either compound suitable for antiproliferative studies [1]. However, vitexilactone maintains a 2-fold apoptosis induction advantage over rotundifuran (MIC 25 µg/mL vs. 50 µg/mL), which should guide selection when the research objective emphasizes programmed cell death mechanisms rather than proliferation inhibition alone [1]. Researchers comparing multiple labdane diterpenoids in tsFT210 cells should include vitetrifolin D (IC50 102.8 µg/mL) as an intermediate-potency reference [1].

Vitex rotundifolia Species Authentication and Quality Control Reference Standard

For botanical authentication, extract standardization, or quality control of Vitex rotundifolia raw material and derived products, vitexilactone is the chemically validated diterpenoid marker compound, whereas rotundifuran is not reliably present in this species [1]. Procurement of vitexilactone as a reference standard is essential for HPLC method development targeting V. rotundifolia authentication, supported by the availability of validated quantitative HPLC protocols using p-cymene internal standardization with established response factors [2].

Structure-Activity Relationship (SAR) Studies of Labdane Diterpenoid Antiproliferative Activity

Vitexilactone serves as a benchmark compound for SAR investigations of Vitex-derived labdane diterpenoids, with its moderate cytotoxicity (IC50 57.3–57.9 µM/µg/mL range across independent studies) providing a reproducible reference point for evaluating structural modifications [1]. Cross-study comparison reveals that 13-hydroxy-5(10),14-halimadien-6-one (IC50 15.7 µM) exhibits 3.6-fold greater potency than vitexilactone, while vitetrifolin D (IC50 79.8 µM) is 1.4-fold less potent, establishing a quantitative potency gradient that can guide the design of semi-synthetic derivatives with enhanced activity [1].

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